molecular formula C6H10ClN B6221499 1-ethynyl-N-methylcyclopropan-1-amine hydrochloride CAS No. 2758004-81-6

1-ethynyl-N-methylcyclopropan-1-amine hydrochloride

Cat. No. B6221499
CAS RN: 2758004-81-6
M. Wt: 131.6
InChI Key:
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Description

1-Ethynyl-N-methylcyclopropan-1-amine hydrochloride, commonly referred to as EMCPA-HCl, is a synthetic compound that has been used in a variety of scientific research applications. It is a cyclopropyl derivative of the amino acid ethylamine, and it has a wide range of biochemical and physiological effects.

Scientific Research Applications

EMCPA-HCl has been used in a variety of scientific research applications. It has been used as a substrate for the enzyme monoamine oxidase, as a ligand for the serotonin transporter, and as a probe for the investigation of the role of serotonin in the brain. It has also been used to study the effects of serotonin on the central nervous system, and to investigate the mechanism of action of antidepressant drugs.

Mechanism of Action

The mechanism of action of EMCPA-HCl is not fully understood. However, it is believed to act as an agonist of the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. In addition, it has been shown to inhibit the enzyme monoamine oxidase, which is involved in the degradation of serotonin.
Biochemical and Physiological Effects
EMCPA-HCl has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it can increase the levels of serotonin in the brain, as well as modulate the activity of serotonin receptors. It has also been shown to induce an antidepressant-like effect in animal models, and to reduce anxiety-like behaviors.

Advantages and Limitations for Lab Experiments

The use of EMCPA-HCl in laboratory experiments has several advantages. It is relatively easy to synthesize and purify, and it is stable and non-toxic. In addition, it has a wide range of biochemical and physiological effects, which makes it a useful tool for studying the role of serotonin in the brain. However, it is important to note that EMCPA-HCl is not approved for human use, and its long-term safety and efficacy have not been established.

Future Directions

The potential future directions for research using EMCPA-HCl are numerous. It could be used to further investigate the role of serotonin in the brain, as well as to investigate the mechanism of action of antidepressant drugs. It could also be used to study the effects of serotonin on behavior, and to develop new therapeutic strategies for the treatment of depression. Additionally, it could be used to investigate the effects of serotonin on other physiological processes, such as pain and appetite.

Synthesis Methods

EMCPA-HCl can be synthesized in a two-step process. The first step involves the reaction of 1-ethynyl-N-methylcyclopropan-1-amine with hydrochloric acid to form the hydrochloride salt. This reaction is typically performed in an organic solvent, such as acetonitrile or dimethylsulfoxide, and the product is then isolated and purified. The second step involves the conversion of the hydrochloride salt to the free base, which is then isolated and purified.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-ethynyl-N-methylcyclopropan-1-amine hydrochloride involves the reaction of N-methylcyclopropanamine with acetylene followed by quaternization with hydrochloric acid.", "Starting Materials": [ "N-methylcyclopropanamine", "Acetylene", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methylcyclopropanamine is reacted with acetylene in the presence of a palladium catalyst to form 1-ethynyl-N-methylcyclopropan-1-amine.", "Step 2: The resulting amine is then quaternized with hydrochloric acid to form 1-ethynyl-N-methylcyclopropan-1-amine hydrochloride." ] }

CAS RN

2758004-81-6

Molecular Formula

C6H10ClN

Molecular Weight

131.6

Purity

95

Origin of Product

United States

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